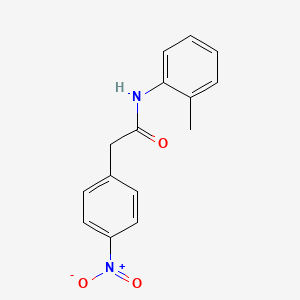![molecular formula C22H22N4O3 B11023112 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide](/img/structure/B11023112.png)
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the class of quinoxaline derivatives. Quinoxalines are six-membered nitrogen-containing heterocyclic compounds with diverse pharmacological activities . They are found in various antibiotics and exhibit antifungal, antibacterial, antitubercular, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes:
The synthesis of Compound X involves several steps
-
Quinoxaline Ring Formation
- Starting from appropriate precursors, the quinoxaline ring is formed through cyclization reactions.
- Common reagents include hydrazine derivatives and carbonyl compounds.
- Reaction conditions may involve heating or refluxing in suitable solvents.
-
Functionalization of Quinoxaline Ring
- Introduction of the 3-hydroxy group and the ethyl side chain.
- Reactions may include acylation, alkylation, and hydroxylation.
-
Carboxamide Formation
- The carboxamide group is introduced at the 5-position of the indole ring.
- Amide bond formation typically involves coupling reactions using appropriate reagents.
Industrial Production:
While industrial-scale production methods are proprietary, they likely involve optimized synthetic routes, efficient reagents, and purification steps.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidative transformations of the quinoxaline ring.
Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).
Substitution: Nucleophilic substitutions at different positions.
Common Reagents: Hydrazine derivatives, metal catalysts, and reducing agents.
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Compound X finds applications in:
Medicine: Potential antimicrobial and anticancer properties.
Chemistry: As a building block for designing new compounds.
Industry: In drug development and synthesis of related molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of quinoxaline and indole moieties. Similar compounds include other quinoxaline derivatives and indole-based molecules.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-5-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)25-11-9-15-13-16(7-8-18(15)25)20(27)23-10-12-26-19-6-4-3-5-17(19)24-21(28)22(26)29/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
ZMEGECOMOUBENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11023037.png)
![N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11023042.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11023044.png)
![(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11023049.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11023057.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-L-valine](/img/structure/B11023058.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11023064.png)
![N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B11023065.png)

![1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023072.png)

![7-(1,3-benzodioxol-5-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11023094.png)
![1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11023096.png)
![3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B11023113.png)
